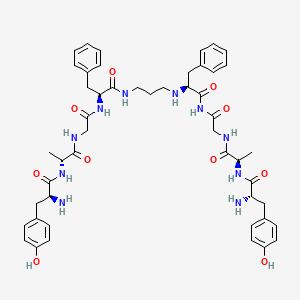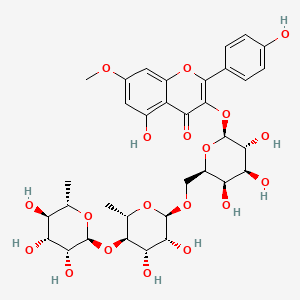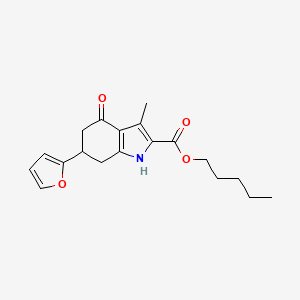
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one
概要
説明
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is a naturally occurring isocoumarin compound extracted from the plant Polygonum hydropiper . It has a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol . This compound is known for its various bioactive properties, including anti-inflammatory, antioxidant, and analgesic activities.
準備方法
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one can be synthesized through the condensation of two molecules of resveratrol under basic conditions. The reaction can be carried out in various solvents, including ethanol, methanol, and acetone. The product is then purified by column chromatography and its identity confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. Industrial production methods typically involve extraction from the methanol extract of Polygonum hydropiper roots .
化学反応の分析
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one undergoes several types of chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of polygonolide .
科学的研究の応用
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one has a wide range of scientific research applications:
作用機序
The mechanism by which polygonolide exerts its effects involves its interaction with various molecular targets and pathways. It inhibits oxidative stress and related downstream responses, including inflammatory diseases . The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
類似化合物との比較
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is unique among isocoumarins due to its specific bioactive properties. Similar compounds include:
Resveratrol: A stilbenoid compound with antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with antioxidant and anti-inflammatory activities.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory effects.
特性
IUPAC Name |
8-hydroxy-6-methoxy-3,4-dimethylisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-7(2)16-12(14)11-9(6)4-8(15-3)5-10(11)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYICQTJIFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=C1C=C(C=C2O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415135 | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100560-66-5 | |
| Record name | 8-Hydroxy-6-methoxy-3,4-dimethyl-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100560-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1S,2R,3S,6S,9R,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate](/img/structure/B1232276.png)


![2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]quinoline](/img/structure/B1232280.png)






